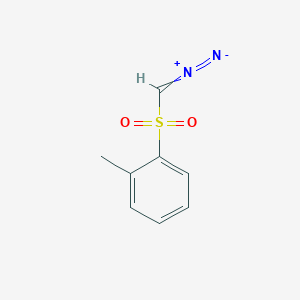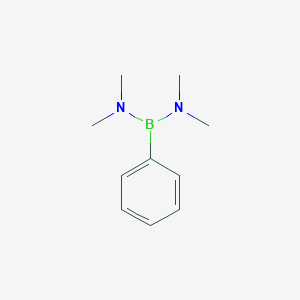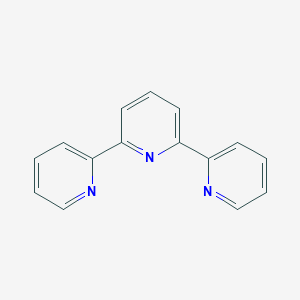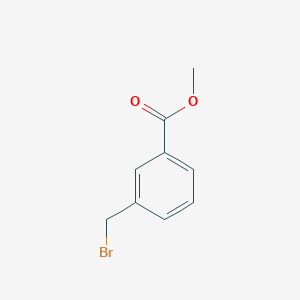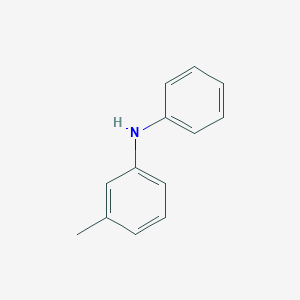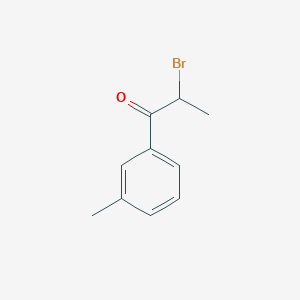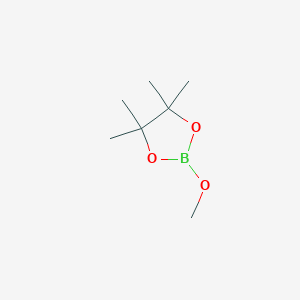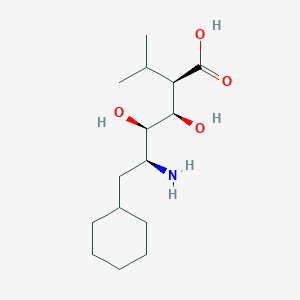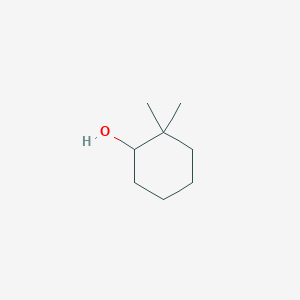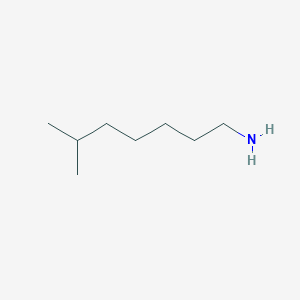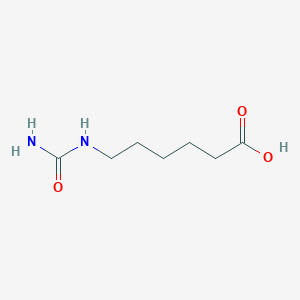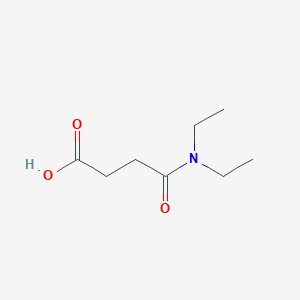![molecular formula C19H11NS B073782 Benzo[h][1]benzothieno[3,2-b]quinoline CAS No. 1491-09-4](/img/structure/B73782.png)
Benzo[h][1]benzothieno[3,2-b]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[h][1]benzothieno[3,2-b]quinoline is a heterocyclic compound that has gained significant attention due to its unique chemical properties and potential applications in scientific research. This compound has a fused benzothiophene and quinoline ring system, making it a versatile molecule that can be modified to produce various derivatives with different properties. In
Wirkmechanismus
The mechanism of action of benzo[h][1]benzothieno[3,2-b]quinoline is not fully understood. However, studies have shown that it can interact with DNA and RNA, leading to changes in gene expression. Additionally, it has been shown to inhibit the activity of certain enzymes such as topoisomerases, which are involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
Benzo[h][1]benzothieno[3,2-b]quinoline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Additionally, it has been shown to have antioxidant properties, which may help to prevent cellular damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using benzo[h][1]benzothieno[3,2-b]quinoline in laboratory experiments is its versatility. This compound can be easily modified to produce various derivatives with different properties. Additionally, it has been shown to have low toxicity, making it a safe compound to use in laboratory experiments. However, one of the main limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on benzo[h][1]benzothieno[3,2-b]quinoline. One area of research is the development of new derivatives with improved properties for use in optoelectronic devices and medicinal chemistry. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, research is needed to develop new methods for synthesizing benzo[h][1]benzothieno[3,2-b]quinoline and its derivatives that are more efficient and environmentally friendly.
Synthesemethoden
The synthesis of benzo[h][1]benzothieno[3,2-b]quinoline involves the condensation of 2-aminobenzothiophene and 2-bromoquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or N-methylpyrrolidone at high temperatures. The resulting product is then purified using column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
Benzo[h][1]benzothieno[3,2-b]quinoline has been widely used in scientific research due to its unique properties. This compound has been studied for its potential application in various fields including material science, organic electronics, and medicinal chemistry. It has been shown to exhibit excellent photophysical properties, making it a promising candidate for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells. Additionally, benzo[h][1]benzothieno[3,2-b]quinoline and its derivatives have shown potential as anticancer agents, antimicrobial agents, and anti-inflammatory agents.
Eigenschaften
CAS-Nummer |
1491-09-4 |
|---|---|
Produktname |
Benzo[h][1]benzothieno[3,2-b]quinoline |
Molekularformel |
C19H11NS |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
10-thia-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaene |
InChI |
InChI=1S/C19H11NS/c1-2-6-14-12(5-1)9-10-13-11-17-19(20-18(13)14)15-7-3-4-8-16(15)21-17/h1-11H |
InChI-Schlüssel |
GLEGLXQUFHLTRQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C5=CC=CC=C5S4)N=C32 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C5=CC=CC=C5S4)N=C32 |
Andere CAS-Nummern |
1491-09-4 |
Synonyme |
Benzo[h][1]benzothieno[3,2-b]quinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



